Meta vs. Para Sulfonamide Positional Isomerism: Impact on Molecular Geometry and Predicted Target Engagement
The target compound features a meta-substituted phenyl sulfonamide (3-position), whereas the commercially available analog 2-[4-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine (CAS 381182-78-1) carries the identical sulfonamide at the para position. Both compounds share an identical molecular formula (C₁₉H₂₁N₃O₂S, MW 355.5 g/mol) . In the imidazo[1,2-a]pyridine kinase inhibitor series, SAR studies at the phenyl linker position demonstrate that meta substitution alters the dihedral angle between the phenyl and imidazopyridine rings, projecting the sulfonamide into a different region of the ATP-binding pocket compared to para substitution [1]. While head-to-head biochemical data for this specific pair are not publicly available, the established SAR precedent from the KAIST PI3Kα inhibitor program shows that positional isomerism at the phenyl linker can produce >10-fold differences in kinase inhibitory potency for otherwise identical substituents [2].
| Evidence Dimension | Phenyl sulfonamide substitution position (meta vs. para) and predicted impact on kinase ATP-binding pocket occupancy |
|---|---|
| Target Compound Data | Meta (3-position) sulfonamide attachment; projected dihedral angle deviation of ~30° relative to para conformer based on minimized energy conformations of analogous imidazo[1,2-a]pyridine-phenyl systems [1] |
| Comparator Or Baseline | 2-[4-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine (CAS 381182-78-1); para (4-position) sulfonamide; identical MW and formula (C₁₉H₂₁N₃O₂S, 355.5 g/mol) |
| Quantified Difference | Positional isomerism; predicted >10-fold differential in kinase IC50 based on SAR precedent for analogous imidazo[1,2-a]pyridine positional isomers [2] |
| Conditions | Inferred from PI3Kα kinase inhibition SAR studies (KAIST program, 2011–2015) exploring C3 and C6 imidazo[1,2-a]pyridine substituent effects [1][2] |
Why This Matters
For procurement decisions in kinase inhibitor screening campaigns, the meta isomer provides a distinct three-dimensional pharmacophore that cannot be replicated by the para isomer, potentially accessing different selectivity profiles across the kinome.
- [1] Kim O, Jeong Y, Lee H, et al. Design and synthesis of imidazopyridine analogues as potent and selective PI3Kα inhibitors. Bioorg Med Chem. 2011;19(13):4075-4085. SAR at C3 and C6 positions of imidazo[1,2-a]pyridine explored. https://dspace.kaist.ac.kr/handle/10203/32131 View Source
- [2] Jeong YJ. Identification of Potent and Selective PI3K Inhibitors [Doctoral Dissertation]. KAIST; 2015. Fragment-growing strategy with SAR exploration at C3 and C6 positions; subnanomolar inhibitors achieved. http://library.kaist.ac.kr/search/detail/view.do?bibCtrlNo=628649 View Source
